N-(4-methoxyphenyl)thiazol-2-amine
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Overview
Description
N-(4-methoxyphenyl)thiazol-2-amine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its thiazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-methoxyphenyl)thiazol-2-amine can be synthesized through various synthetic routes. One common method involves the reaction of 4-methoxyaniline with thioamide under acidic conditions to form the thiazole ring . The reaction typically requires a catalyst such as hydrochloric acid and is carried out at elevated temperatures to ensure complete cyclization.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through recrystallization and characterization using techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) to ensure the purity and identity of the compound .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to thiazolidine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(4-methoxyphenyl)thiazol-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)thiazol-2-amine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is crucial in the context of neurodegenerative diseases where acetylcholine levels are diminished.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)thiazol-2-yl)-3-(pyrrolidin-1-yl)propionamide: Known for its acetylcholinesterase inhibitory activity.
N,4-diphenylthiazol-2-amine: Exhibits antimicrobial and anti-inflammatory activities.
Uniqueness
N-(4-methoxyphenyl)thiazol-2-amine stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. This uniqueness contributes to its distinct biological activities and makes it a valuable scaffold in drug discovery .
Properties
CAS No. |
63615-92-9 |
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Molecular Formula |
C10H10N2OS |
Molecular Weight |
206.27 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H10N2OS/c1-13-9-4-2-8(3-5-9)12-10-11-6-7-14-10/h2-7H,1H3,(H,11,12) |
InChI Key |
XWMUQGMCEASDNP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC=CS2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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